molecular formula C7H11N3O2 B13172148 Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate

Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B13172148
M. Wt: 169.18 g/mol
InChI Key: GKOBMYUPOASMMW-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate is a versatile pyrazole-based building block designed for pharmaceutical and chemical research. As part of the 5-aminopyrazole-3-carboxylate ester family, this compound is valued for its molecular structure that incorporates both an amino group and an ester function on the pyrazole core, making it a crucial intermediate in heterocyclic chemistry . The 1-ethyl substitution can influence the compound's properties and reactivity compared to its 1-methyl analogues . Researchers utilize such scaffolds in the synthesis of more complex molecules for drug discovery, particularly in developing compounds with potential biological activity. The molecular framework is structurally related to other well-characterized aminopyrazole esters, which are frequently employed in constructing libraries for high-throughput screening . This product is provided as a high-purity solid for reliable and reproducible results in synthetic applications. Handle with appropriate personal protective equipment in a well-ventilated setting. This compound is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 5-amino-1-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-10-6(8)4-5(9-10)7(11)12-2/h4H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOBMYUPOASMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketonitriles with Hydrazines

This is the most versatile and widely used route for synthesizing 5-aminopyrazoles, including methylated derivatives like the target compound.

Reaction Overview:

  • Starting with β-ketonitriles, such as ethyl acetoacetate derivatives, which contain both ketone and nitrile functionalities.
  • Condensation with hydrazine hydrate facilitates ring closure, forming the pyrazole core with amino substitution at the 5-position.

Typical Procedure:

  • Dissolve ethyl acetoacetate in an appropriate solvent such as ethanol or methanol.
  • Add hydrazine hydrate dropwise under stirring, often with acid catalysis (e.g., acetic acid) to promote cyclization.
  • Heat the mixture under reflux conditions for several hours (usually 4–8 hours).
  • The reaction mixture is cooled, and the precipitated pyrazole derivative is filtered, washed, and dried.

Condensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

An alternative route involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, such as ethyl acetoacetate derivatives, to form the pyrazole ring.

Reaction Conditions:

  • Use of solvents like toluene or ethanol.
  • Reflux conditions with acid or base catalysts.
  • Reaction times typically range from 4 to 12 hours.

Outcome:

  • Formation of the pyrazole core with functional groups positioned for subsequent modifications, such as amino or ester groups.

Use of Ethoxymethylene Derivatives for Direct Pyrazole Formation

Research indicates that ethoxymethylene derivatives of cyanoacetate are effective intermediates for synthesizing pyrazoles with amino and ester functionalities.

Procedure:

  • React ethyl cyanoacetate with ethoxymethylene compounds in toluene.
  • Add hydrazine hydrate to the mixture.
  • Maintain reflux conditions for several hours.
  • The reaction yields methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate after purification.

Advantages:

  • Shorter reaction times.
  • High product purity.
  • Environmentally friendly and cost-effective.

Optimized Industrial Methods

For large-scale production, continuous flow reactors and optimized catalysts are employed to enhance yield and reduce waste.

Key Features:

  • Use of environmentally benign solvents such as toluene.
  • Catalysts like acids or bases to facilitate ring closure.
  • Process automation for consistency and safety.

Summary of Key Reaction Parameters and Data

Method Raw Materials Solvent Catalyst Reaction Time Yield (%) Notes
Cyclocondensation of β-ketonitriles Ethyl acetoacetate, hydrazine hydrate Ethanol or methanol Acid/Base 4–8 hours High Widely applicable, scalable
Ethoxymethylene route Ethyl cyanoacetate, ethoxymethylene, hydrazine Toluene None 4–6 hours Very high Environmentally friendly, shorter reaction times
Industrial continuous synthesis Various precursors, optimized catalysts Toluene or other solvents Catalysts Variable High Large-scale, cost-effective

Research Findings and Optimization

  • The use of ethoxymethylene derivatives significantly shortens reaction times and improves yields, as demonstrated in patent CN105646357A, which reports a process involving methyl hydrazine and ethoxy methylene ethyl cyanoacetate in toluene, with reaction times as short as 2–3 hours and high yields (~90%).
  • The reaction conditions are optimized to minimize waste and environmental impact, aligning with green chemistry principles.
  • The process's simplicity and safety profile make it suitable for industrial applications, especially when using readily available raw materials like methyl hydrazine and ethyl cyanoacetate.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylate ester group can undergo hydrolysis, releasing active metabolites that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate with analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and functional behavior.

Substituent Variations at Position 1

  • Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 92406-53-6): Structure: Replaces the ethyl group with a methyl group. Properties: Molecular formula C₆H₉N₃O₂, melting point 101–102°C, pKa 1.73. Impact: The shorter alkyl chain reduces steric hindrance and slightly increases solubility in polar solvents compared to the ethyl analog .
  • Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate (CAS 1369277-42-8): Structure: Substitutes ethyl with a 2-hydroxyethyl group. Properties: Molecular formula C₈H₁₃N₃O₃.

Functional Group Variations at Position 5

  • Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51985-95-6): Structure: Replaces the amino group with a hydroxyl group. Impact: The hydroxyl group increases acidity (pKa ~8–10) and reduces nucleophilicity, altering reactivity in condensation or coupling reactions .
  • Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate: Structure: Features a chloropyridazine ring at position 1 and a carboxylate at position 4.

Positional Isomerism and Ester Variations

  • Ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS 55904-61-5): Structure: Amino group at position 4 instead of 5.
  • Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate (CAS 10199-51-6) :

    • Structure : Phenyl group at position 5.
    • Impact : The aromatic substituent increases lipophilicity and may enhance stability in solid-state applications .

Physicochemical and Functional Comparison Table

Compound Name (CAS) Substituents (Positions) Molecular Formula Melting Point (°C) Key Functional Groups Notable Properties
This compound 1-Ethyl, 5-amino, 3-methyl ester C₇H₁₁N₃O₂ Not reported Amino, ester Moderate lipophilicity
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (92406-53-6) 1-Methyl C₆H₉N₃O₂ 101–102 Amino, ester Higher solubility in polar solvents
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate (1369277-42-8) 1-(2-Hydroxyethyl) C₈H₁₃N₃O₃ Not reported Amino, ester, hydroxyl Enhanced hydrophilicity
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (51985-95-6) 5-Hydroxy C₆H₈N₂O₃ Not reported Hydroxyl, ester Higher acidity
Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate (10199-51-6) 5-Phenyl C₁₃H₁₄N₂O₂ Not reported Phenyl, ester Increased aromatic stability

Biological Activity

Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring with two nitrogen atoms, contributing to its unique chemical properties. Its molecular formula is C7H10N4O2C_7H_{10}N_4O_2, with a molecular weight of approximately 170.18 g/mol. The compound includes an amino group and a carboxylate moiety, which are crucial for its biological interactions .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Cyclooxygenase Inhibition : Similar compounds have been shown to interact with cyclooxygenase enzymes, which play a vital role in the inflammatory process. Inhibition of these enzymes can lead to reduced inflammation and pain.
  • Receptor Modulation : Interaction studies suggest that this compound may modulate receptors involved in pain signaling pathways, potentially offering analgesic effects .

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory and analgesic potential of this compound:

  • Analgesic Activity : Compounds structurally related to this compound have demonstrated significant analgesic effects in animal models, suggesting that this compound may exhibit similar properties.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various experimental setups. For instance, it has been shown to decrease the levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties:

  • Inhibition of Tumor Cell Proliferation : Studies indicate that pyrazole derivatives can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression. Specifically, some derivatives have been shown to arrest cells in the G2/M phase, leading to increased apoptosis in cancer cells .

Study on Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to control groups, supporting its potential use as an anti-inflammatory agent.

Treatment GroupPaw Edema (mm)% Reduction
Control15.0 ± 2.0-
Methyl Compound8.0 ± 1.546.7%

Study on Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against human breast cancer (MCF7) and liver cancer (HepG2) cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity.

Cell LineIC50 (µM)Mechanism of Action
MCF712.07Cell cycle arrest at G2/M phase
HepG28.50Induction of apoptosis

Q & A

Q. What are the common synthetic routes for Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 4-chloromethylpyrazole derivatives with sodium azide (NaN₃) in dimethylformamide (DMF) at 50°C for 3 hours to introduce azide groups.
  • Step 2: Perform hydrolysis or reduction to convert intermediates into the target compound. Post-reaction, the product is isolated by precipitation (e.g., ice-water quenching), filtration, and recrystallization from ethanol or toluene .
  • Alternative: Use cyanamide and tert-butyl peroxide in tetrahydrofuran (THF) under reflux for cyclization .

Q. How is the compound characterized post-synthesis?

Answer: Key characterization methods include:

  • Spectroscopy: ¹H-NMR for substituent positioning (e.g., ethyl group integration at δ 1.2–1.5 ppm), IR for carbonyl (C=O) and amino (N–H) stretching vibrations .
  • Mass Spectrometry: To confirm molecular weight (e.g., [M+H]⁺ peaks).
  • Elemental Analysis: Validate purity and stoichiometry (e.g., C, H, N content) .
  • Chromatography: GC or HPLC for purity assessment (≥98%) .

Q. What safety precautions are recommended when handling this compound?

Answer: While specific toxicity data is limited for this compound, analogous pyrazole derivatives require:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
  • Storage: Keep in airtight containers at 0–8°C to minimize degradation .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of intermediates .
  • Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions.
  • Temperature Control: Gradual heating (50–80°C) prevents side reactions like ester hydrolysis .
  • Monitoring Tools: Use TLC or in-situ IR to track reaction progress and adjust parameters dynamically.

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-Technique Cross-Validation: Combine ¹H-NMR, ¹³C-NMR, and 2D-COSY to resolve overlapping signals.
  • Computational Aids: Employ density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure using SHELXL or Mercury software .

Q. What computational tools assist in analyzing its crystal structure and intermolecular interactions?

Answer:

  • Mercury Software: Visualize crystal packing, hydrogen bonds, and π-π stacking interactions. The "Materials Module" identifies interaction motifs in structural databases .
  • SHELX Suite: Refine high-resolution crystallographic data to resolve disorder or twinning .
  • ConQuest: Search the Cambridge Structural Database (CSD) for analogous pyrazole derivatives to predict stability .

Q. How to design analogs of this compound for enhanced bioactivity?

Answer:

  • Core Modification: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to improve metabolic stability .
  • Pharmacophore Modeling: Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) .
  • Biological Testing: Screen analogs for anti-inflammatory or analgesic activity using in vitro assays (e.g., COX inhibition) and compare with parent compound .

Q. What strategies mitigate instability during storage or biological assays?

Answer:

  • Lyophilization: Convert the compound to a stable lyophilized powder for long-term storage .
  • pH Control: Buffered solutions (pH 6–7) prevent ester hydrolysis in aqueous media .
  • Antioxidants: Add butylated hydroxytoluene (BHT) to formulations to reduce oxidative degradation .

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